

Application Notes and Protocols for Tat-NR2B9c TFA in Cell Culture Experiments

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Compound of Interest

Compound Name: Tat-NR2B9c TFA

Cat. No.: B15610730

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tat-NR2B9c, also known as NA-1, is a cell-permeable peptide that acts as a potent inhibitor of the interaction between Postsynaptic Density protein-95 (PSD-95) and the NMDA receptor subunit NR2B.[1][2][3] By disrupting this interaction, Tat-NR2B9c uncouples NMDA receptor activation from downstream neurotoxic signaling pathways, including those involving neuronal nitric oxide synthase (nNOS) and NADPH oxidase, without blocking the ion channel itself.[1][4] This mechanism makes Tat-NR2B9c a promising neuroprotective agent for conditions involving excitotoxic neuronal damage, such as ischemic stroke.[1][5][6][7]

These application notes provide detailed protocols for utilizing **Tat-NR2B9c TFA** in cell culture experiments to investigate its neuroprotective and anti-apoptotic effects. The trifluoroacetate (TFA) salt form of the peptide is a common result of the purification process; however, researchers should be aware that TFA itself can have biological effects, with some studies showing inhibition of cell proliferation at concentrations as low as 10 nM.[8][9] Therefore, it is crucial to include appropriate vehicle controls in all experiments.

Quantitative Data Summary

The effective concentration of Tat-NR2B9c can vary depending on the cell type, experimental model, and specific endpoint being measured. The following tables summarize key quantitative data from the literature to guide the selection of an optimal working concentration.

Table 1: In Vitro Efficacy and Binding Affinity of Tat-NR2B9c

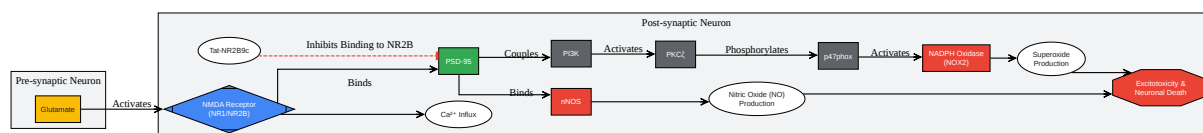
| Parameter | Target | Value | Reference |
|-----------------|---|--------------|---|
| EC50 | PSD-95 PDZ domain 2 (PSD-95d2) | 6.7 nM | [2] [3] |
| EC50 | PSD-95 PDZ domain 1 (PSD-95d1) | 670 nM | [2] [3] |
| IC50 | NR2A binding to PSD-95 | 0.5 μ M | [2] [3] |
| IC50 | NR2B binding to PSD-95 | ~8 μ M | [2] [3] |
| IC50 | nNOS/PSD-95 interaction | ~0.2 μ M | [2] [3] |
| Neuroprotection | Cultured cortical neurons (NMDA-induced excitotoxicity) | 50 nM | [10] |

Table 2: Recommended Starting Concentrations for Cell Culture Experiments

| Application | Suggested Concentration Range | Notes |
|-------------------------|-------------------------------|--|
| Neuroprotection Assays | 10 nM - 1 μ M | A dose-response study is highly recommended to determine the optimal concentration for your specific cell type and injury model. |
| Apoptosis Inhibition | 10 nM - 1 μ M | The optimal concentration may vary depending on the apoptotic stimulus. |
| In Vitro Ischemia (OGD) | 50 nM - 500 nM | Treatment can be applied before, during, or after the OGD period. |

Signaling Pathway

The neuroprotective effects of Tat-NR2B9c are primarily mediated by its ability to disrupt the PSD-95 scaffolding protein's interaction with the C-terminus of the NMDA receptor subunit NR2B. This uncouples the receptor from downstream neurotoxic signaling cascades.



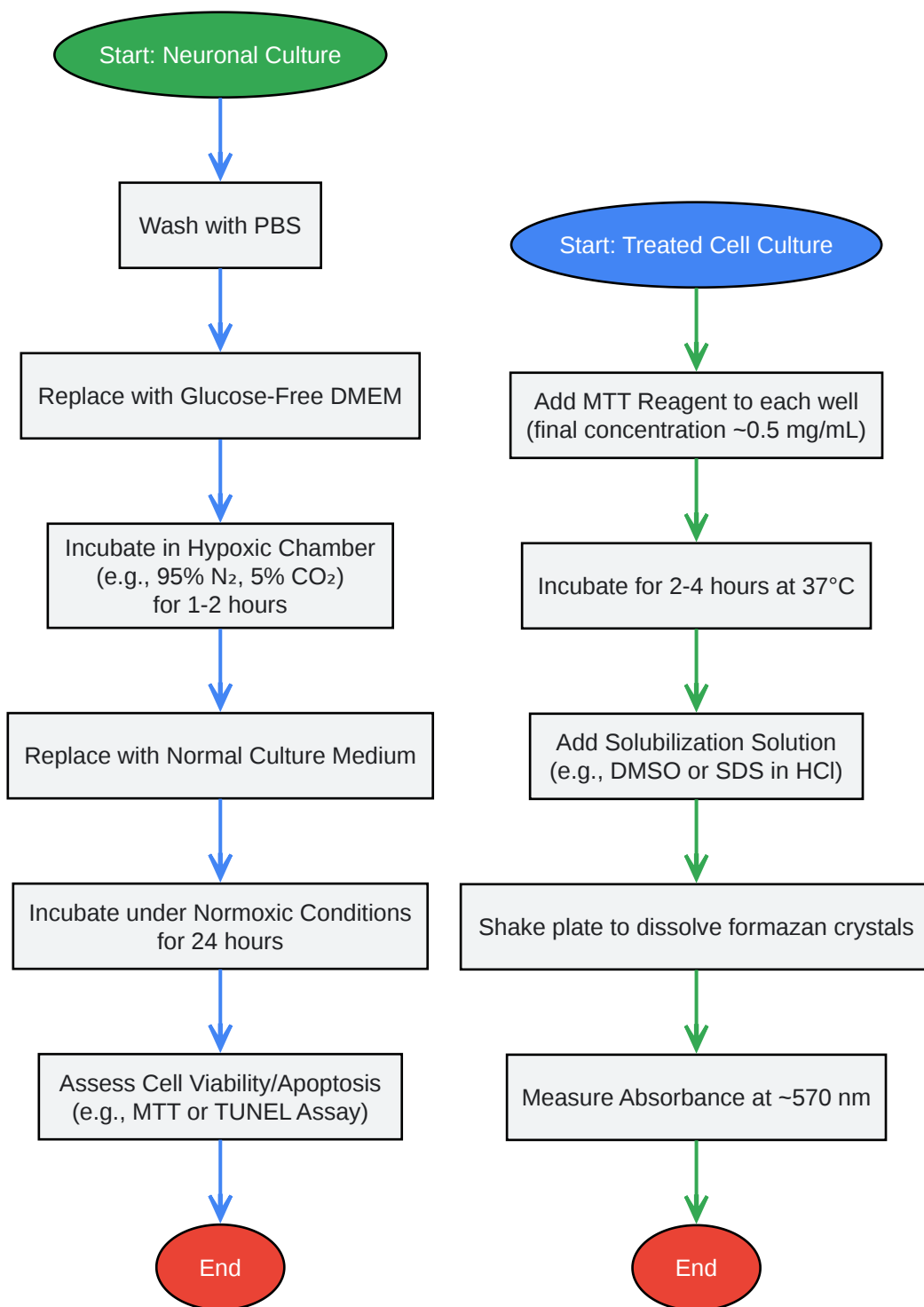
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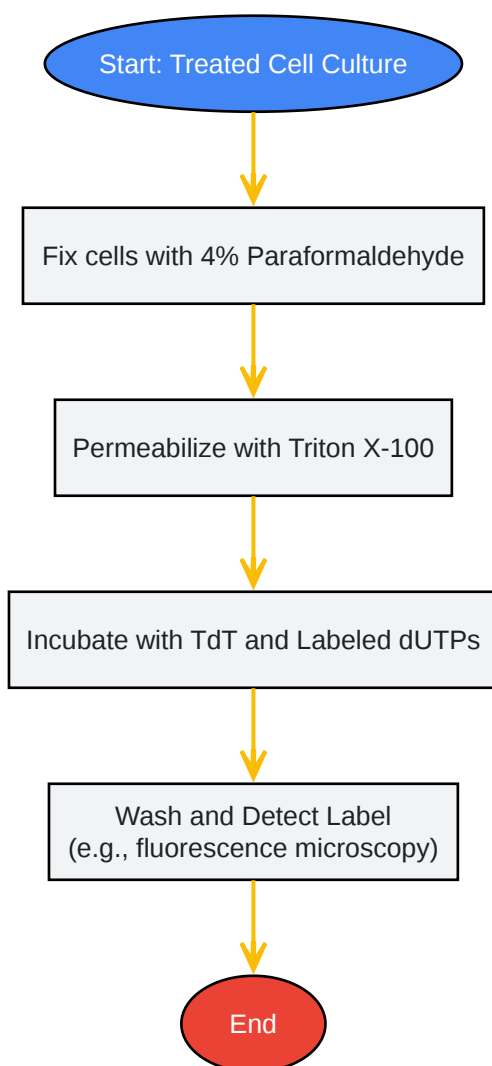
Caption: Tat-NR2B9c signaling pathway.

Experimental Protocols

In Vitro Ischemia Model: Oxygen-Glucose Deprivation (OGD)

This protocol describes a common method for inducing ischemic-like injury in neuronal cell cultures.





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References

- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]
- 4. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PSD-95 inhibitor Tat-NR2B9c (NA-1) protects the integrity of the blood-brain barrier after transient middle artery occlusion in rats by downregulating matrix metalloprotease-9 and upregulating endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com.cn [genscript.com.cn]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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